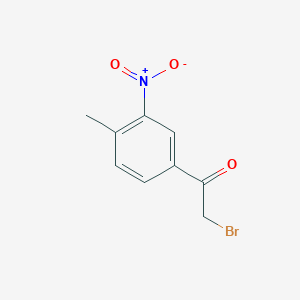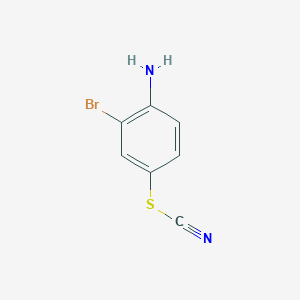
3,4-亚甲基二氧苯乙基异氰酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Methylenedioxyphenethyl isocyanate is a compound related to the chemical family of isocyanates, which are known for their reactivity and use in the production of polyurethanes. While the provided papers do not directly discuss 3,4-Methylenedioxyphenethyl isocyanate, they provide insights into related compounds that can help infer some of its properties and behaviors. For instance, methylenedianiline (MDA) and methylenediphenyl diisocyanate (MDI) are structurally related to 3,4-Methylenedioxyphenethyl isocyanate and are used in industrial applications, particularly in the synthesis of polyurethane foams and other polymers .
Synthesis Analysis
The synthesis of isocyanate compounds, such as MDI, involves complex chemical reactions that can lead to various isomers and adducts. The papers suggest that the synthesis of amino acid adducts of MDI is possible and has been achieved through several methods, which could be analogous to the synthesis of 3,4-Methylenedioxyphenethyl isocyanate adducts . These synthetic approaches are crucial for creating standards for biomonitoring and understanding the reactivity of isocyanates with biological molecules.
Molecular Structure Analysis
The molecular structure of isocyanates like MDI is characterized by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. The papers indicate that modern mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS), coupled with computational methods, are effective in characterizing the structure of MDA isomers . These techniques could similarly be applied to analyze the structure of 3,4-Methylenedioxyphenethyl isocyanate and its isomers.
Chemical Reactions Analysis
Isocyanates are highly reactive molecules that can form adducts with various nucleophiles, including water, alcohols, and amines. The papers describe the formation of MDI adducts with amino acids, which are relevant to understanding the reactivity of 3,4-Methylenedioxyphenethyl isocyanate . These reactions are important for the development of biomarkers for isocyanate exposure and for the synthesis of polyurethane materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4-Methylenedioxyphenethyl isocyanate, they do discuss the properties of related compounds. For example, the mass spectral analysis of phenethylamine derivatives provides insights into the fragmentation patterns that can be expected for similar compounds, which is useful for their identification and analysis . The reactivity of the isocyanate group also defines the chemical behavior of these compounds in various environments and their potential health effects, such as sensitization and asthma .
科学研究应用
工业应用
在化学工业中的应用:MDI 是化学工业中的一种关键中间体,特别是用于生产聚氨酯。它与白蛋白等蛋白质形成加合物,这对工作场所接触监测有影响 (Sabbioni et al., 2010).
职业接触评估:对 MDI 的职业接触评估,尤其是在建筑等行业,由于其潜在的健康影响而至关重要。已经开发了通过生物标志物(如白蛋白加合物和血红蛋白加合物)监测接触水平的技术 (Brzeźnicki & Bonczarowska, 2015).
健康相关研究
接触的潜在健康影响:接触异氰酸酯(如 MDI)可能会导致健康问题,如肺部致敏和哮喘。了解这些健康影响的机制并开发接触的生物标志物是研究的关键领域 (Sabbioni et al., 2000).
免疫毒性和细胞效应:研究表明,接触异氰酸酯会导致人类淋巴细胞的 DNA 损伤、细胞凋亡、氧化应激和炎症。这凸显了进一步研究异氰酸酯接触的病理生理学意义的必要性 (Mishra et al., 2008).
其他应用
化学改性和应用:研究使用 MDI 对甲基纤维素等物质进行改性,用于特定应用(如油中的增稠剂),表明异氰酸酯在材料科学中的多功能性 (Gallego et al., 2013).
天体化学网络:MDI 的衍生物甲基异氰酸酯 (CH3NCO) 已在太空环境中被发现,表明其在天体化学网络和太空中复杂有机分子的形成中的重要性 (Majumdar et al., 2017).
安全和危害
属性
IUPAC Name |
5-(2-isocyanatoethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWWZBYKGUQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403081 |
Source


|
| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxyphenethyl isocyanate | |
CAS RN |
62334-09-2 |
Source


|
| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-isocyanatoethyl)-2H-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)


